molecular formula C10H10O4 B118680 Methyl 5-acetylsalicylate CAS No. 16475-90-4

Methyl 5-acetylsalicylate

Cat. No. B118680
M. Wt: 194.18 g/mol
InChI Key: XLSMGNNWSRNTIQ-UHFFFAOYSA-N
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Patent
US05426107

Procedure details

Iodoethane (16.4 g, 0.105 mol) was added to a stirred mixture of 5-acetyl-2-hydroxybenzoic acid methyl ester (10 g, 51.5 mol) and anhydrous potassium carbonate (14.4 g, 0.104 mol) in 2-butane (200 ml) and the resulting mixture heated under reflux for 3 days. The solvent was removed by evaporation under vacuum and the residue partitioned between water (100 ml) and ethyl acetate (100 ml). The aqueous phase was removed and extracted with further ethyl acetate (4×100 ml). The organic solutions were combined, dried (Na2SO4) and evaporated under vacuum. The residue was chromatographed on silica gel (130 g), using a methanol in dichloromethane elution gradient (0-1% methanol), to give the title compound as colourless crystals (10.15 g, 89%), m.p. 50°-55° C. Found: C,64.88; H,6.38. C12H14O4 requires C,64.85; H,6.35%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2-butane
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[CH3:4][O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([C:13](=[O:15])[CH3:14])[CH:10]=[CH:9][C:8]=1[OH:16].C(=O)([O-])[O-].[K+].[K+]>>[CH3:4][O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([C:13](=[O:15])[CH3:14])[CH:10]=[CH:9][C:8]=1[O:16][CH2:2][CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
ICC
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C(C)=O)O)=O
Name
Quantity
14.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2-butane
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (100 ml) and ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with further ethyl acetate (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (130 g)
WASH
Type
WASH
Details
a methanol in dichloromethane elution gradient (0-1% methanol)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C(C)=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.15 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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